molecular formula C18H17FN4O3S B12015618 3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585558-79-8

3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12015618
CAS No.: 585558-79-8
M. Wt: 388.4 g/mol
InChI Key: JVVVOOKIQAPZSZ-KEBDBYFISA-N
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Description

Salor-int l469076-1ea, also known as 5-(2-fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione, is a compound with a molecular formula of C18H17FN4O3S and a molecular weight of 388.416 g/mol. This compound is primarily used for experimental and research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l469076-1ea typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 5-amino-1,2,4-triazole-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for Salor-int l469076-1ea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

Salor-int l469076-1ea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Salor-int l469076-1ea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salor-int l469076-1ea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione
  • 5-(2-chlorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione
  • 5-(2-bromophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione

Uniqueness

Salor-int l469076-1ea is unique due to its specific substitution pattern on the triazole ring and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

585558-79-8

Molecular Formula

C18H17FN4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17FN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

JVVVOOKIQAPZSZ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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